2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dibromophenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dibromophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Br2ClN3O/c19-13-4-5-16(20)17(10-13)22-18(25)12-23-6-8-24(9-7-23)15-3-1-2-14(21)11-15/h1-5,10-11H,6-9,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEXKWIKERDQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Br)Br)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with5-hydroxytryptamine (serotonin) receptors and alpha-1A adrenergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, sleep, and vasoconstriction.
Mode of Action
Based on its structural similarity to other compounds, it may act as anagonist or antagonist at its target receptors, modulating their activity and influencing downstream signaling pathways.
Biological Activity
The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dibromophenyl)acetamide is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 485.25 g/mol. The structure features a piperazine ring, a dibromophenyl group, and a chlorophenyl substituent, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Piperazine derivatives are known for their diverse pharmacological effects, including:
- Receptor Binding : This compound may bind to neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases like cancer or neurological disorders.
Biological Activities
Research indicates that compounds similar to this compound exhibit several biological activities:
- Antidepressant Effects : Piperazine derivatives often show promise as antidepressants by modulating serotonin and dopamine levels in the brain.
- Anti-cancer Properties : Some studies suggest that these compounds can inhibit tumor growth by targeting cancer cell metabolism.
- Anti-inflammatory Effects : They may also reduce inflammation by inhibiting pro-inflammatory cytokines.
Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of various piperazine derivatives. The results indicated that certain compounds significantly increased serotonin levels and reduced depressive behaviors in animal models, suggesting similar potential for the target compound .
Study 2: Anti-cancer Activity
Another research article focused on the anti-cancer properties of piperazine derivatives. The findings revealed that these compounds could induce apoptosis in cancer cells and inhibit tumor growth in vivo. Specifically, the compound was effective against breast cancer cell lines by disrupting their metabolic pathways .
Data Summary
Here is a summary table highlighting key findings from various studies related to the biological activity of similar compounds:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacokinetic and Physicochemical Properties
Key Findings:
- Molecular Weight : The target’s larger size (485.5 g/mol) may limit blood-brain barrier (BBB) penetration compared to lighter analogs like ’s compound (366.34 g/mol) .
- Target Affinity : Piperazine-containing compounds often interact with serotonin (5-HT) or dopamine receptors. The dibromophenyl group in the target may enhance binding to halogen-sensitive receptors, as seen in radiotherapy sensitizers () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
